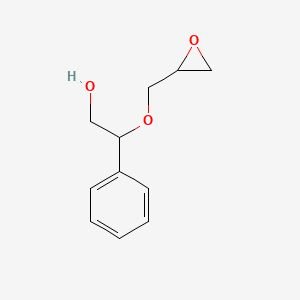

2-(Oxirane-2-ylmethoxy)-2-phenylethanol

Description

2-(Oxirane-2-ylmethoxy)-2-phenylethanol is a derivative of 2-phenylethanol, a naturally occurring aromatic alcohol with a rose-like odor. 2-Phenylethanol is widely found in essential oils of flowers (e.g., roses, jasmine) and is synthesized by fungi, yeasts, and plants . It is valued in perfumery, food flavoring, and pharmaceuticals due to its pleasant aroma and bioactive properties .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(oxiran-2-ylmethoxy)-2-phenylethanol |

InChI |

InChI=1S/C11H14O3/c12-6-11(14-8-10-7-13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

InChI Key |

ZMBAEACKTRYRSI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC(CO)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-phenylethanol and their properties:

Key Research Findings

Antioxidant Activity: Hydroxytyrosol exhibits superior antioxidant capacity compared to 2-phenylethanol due to its catechol structure (3,4-dihydroxyphenyl group) . 2-Phenylethanol derivatives, such as hydroxylated forms, are promising for antioxidant applications in cosmetics and nutraceuticals .

Cytotoxicity and Safety: 2-Phenylethanol demonstrates lower cytotoxicity compared to other volatile compounds. For example, rose oil with high 2-phenylethanol content (35.89%) showed higher cell viability than oils with lower concentrations . In contrast, capric acid and other fatty acids exhibit higher cytotoxicity than 2-phenylethanol in microbial inhibition assays .

Antimicrobial Properties: 2-Phenylethanol produced by Trichoderma fungi inhibits postharvest fruit rot pathogens .

Industrial Production: Microbial biosynthesis (e.g., Kluyveromyces marxianus) and solid-state fermentation using agro-industrial waste are sustainable methods for producing 2-phenylethanol and its esters . Chemical synthesis routes, such as asymmetric catalysis, enable the production of enantiomerically pure derivatives for pharmaceutical use .

Functional Advantages and Limitations

- 2-Phenylethanol: Advantages: Natural origin, low toxicity, broad application in flavors and fragrances. Limitations: Limited stability under oxidative conditions, moderate bioactivity .

Hydroxytyrosol :

- Synthetic Derivatives (e.g., α-alkylated): Advantages: Tailored bioactivity for antimicrobial or pharmaceutical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.